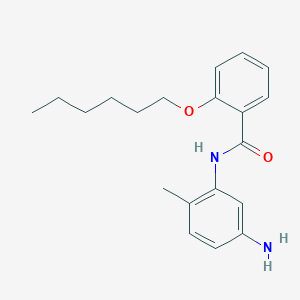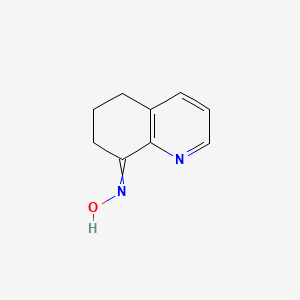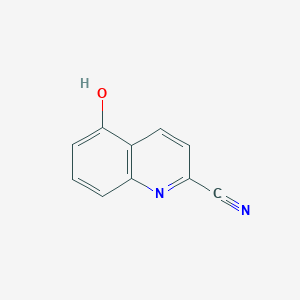
N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, also known as BAM-Hexyl or BAMH, is a novel small-molecule compound that has been studied for its potential applications in various scientific fields. BAMH has been studied in the fields of organic synthesis, biochemistry, and physiology, as well as in laboratory experiments.
Applications De Recherche Scientifique
Neuroleptic Activity
A study by Iwanami et al. (1981) explored the neuroleptic activity of benzamides, including compounds structurally related to N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide. This research found that certain benzamides showed significant activity as potential neuroleptics, indicating their relevance in the treatment of psychosis (Iwanami et al., 1981).
Capillary Electrophoresis
The study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including a compound similar to this compound. This method is valuable for quality control in pharmaceutical contexts (Ye et al., 2012).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide compound, similar in structure to this compound, as a histone deacetylase inhibitor. This compound showed promise as an anticancer drug due to its ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Antioxidant Activity
Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamides, highlighting their potential as antioxidants due to their free radical scavenging abilities. This study enhances understanding of the mechanisms behind the antioxidant activities of compounds like this compound (Jovanović et al., 2020).
Gastroprokinetic Activity
Kato et al. (1995) synthesized a series of benzamide derivatives, including compounds related to this compound, and evaluated their gastroprokinetic activity. This study provides insights into the potential use of these compounds in treating gastrointestinal motility disorders (Kato et al., 1995).
Chemoselective Benzoylation
Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols, producing compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest. This research offers a method for synthesizing compounds structurally related to this compound (Singh et al., 2017).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated a new benzamide compound from Streptomyces and investigated its antimicrobial and antioxidant activities. This study is relevant for understanding the potential applications of benzamides in combating microbial infections and oxidative stress (Yang et al., 2015).
Anticancer Activity
Youssef et al. (2020) synthesized benzamide derivatives and evaluated their anticancer activities, indicating the potential of compounds similar to this compound in cancer therapy (Youssef et al., 2020).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-5-8-13-24-19-10-7-6-9-17(19)20(23)22-18-14-16(21)12-11-15(18)2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUMKAUDWWPQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)







![5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1437736.png)
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1437737.png)
![Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1437738.png)
![(1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1437739.png)
